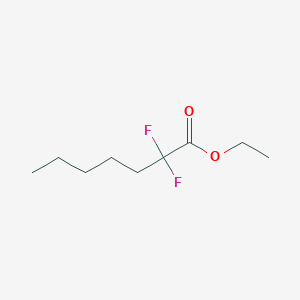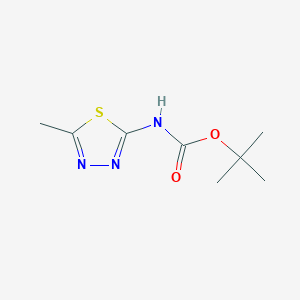![molecular formula C15H9ClF3N3O5 B2596756 [2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate CAS No. 878970-22-0](/img/structure/B2596756.png)
[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Nitro-4-(trifluoromethyl)aniline” is an organic compound with the formula O2NC6H3(CF3)NH2 . It is used in the synthesis of monoazo dyes .
Synthesis Analysis
This compound undergoes diazotization and coupling with N-hydroxyalkylamino-5-napthols, pyrazolones, and naptholsulphonic acids . It can also couple with N-(2-cyanoethyl)-N-(hydroxyalkyl)anilines .Molecular Structure Analysis
The molecular structure of “2-Nitro-4-(trifluoromethyl)aniline” consists of a benzene ring substituted with a nitro group (NO2), a trifluoromethyl group (CF3), and an amino group (NH2) .Chemical Reactions Analysis
As mentioned earlier, “2-Nitro-4-(trifluoromethyl)aniline” can undergo diazotization and coupling reactions .Physical And Chemical Properties Analysis
The compound forms crystals and has a melting point of 105-106 °C . Its molecular weight is 206.12 .Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives Research on the synthesis of new 8-nitrofluoroquinolone models investigated their antibacterial properties. This study demonstrates how modifications to chemical structures, such as adding or altering functional groups, can significantly impact biological activity, which might be relevant for the development of pharmaceuticals and agrochemicals (Al-Hiari et al., 2007).
Environmental Impact and Degradation
Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway The degradation of 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 under aerobic conditions was studied. Understanding the biodegradation pathways of similar compounds can help in assessing the environmental impact and developing strategies for bioremediation of pollutants. This research demonstrates the role of specific microorganisms in breaking down complex organic pollutants, potentially including the target compound (Khan et al., 2013).
Catalysis and Chemical Reactions
FeOx-Supported Platinum Single-Atom and Pseudo-Single-Atom Catalysts This study explores the use of FeOx-supported platinum single-atom structures for the chemoselective hydrogenation of functionalized nitroarenes, highlighting the importance of catalyst design in enhancing reaction selectivity and efficiency. Such research could inform the development of catalysts for reactions involving the compound of interest, optimizing processes for the synthesis of anilines or other related chemicals (Wei et al., 2014).
Novel Compounds and Applications
A Ruthenium Nitrosyl That Rapidly Delivers NO to Proteins Investigating the properties and applications of ruthenium nitrosyl complexes in delivering nitric oxide (NO) to proteins underlines the potential for designing compounds that can interact specifically with biological targets. This approach might be adaptable for research involving "[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate" in understanding its interactions at the molecular level (Patra & Mascharak, 2003).
Safety And Hazards
Propriétés
IUPAC Name |
[2-[2-nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3N3O5/c16-12-4-1-8(6-20-12)14(24)27-7-13(23)21-10-3-2-9(15(17,18)19)5-11(10)22(25)26/h1-6H,7H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYPHMRBHCRPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NC(=O)COC(=O)C2=CN=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-[2-Nitro-4-(trifluoromethyl)anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

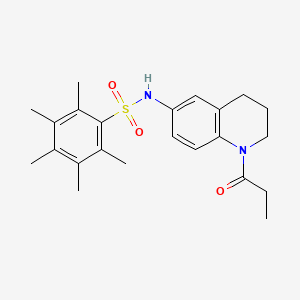


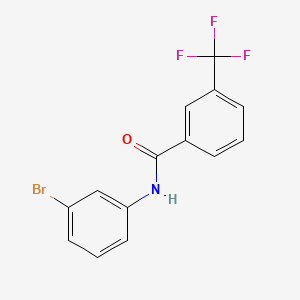
![2-phenyl-N-[4-(trifluoromethyl)phenyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2596677.png)
![4-[(3,4-Dimethoxyphenyl)methyl]piperazine-1-sulfonyl fluoride](/img/structure/B2596678.png)
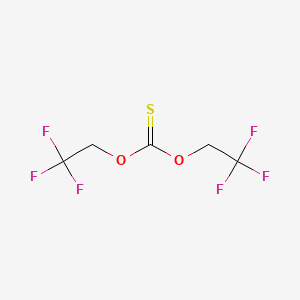
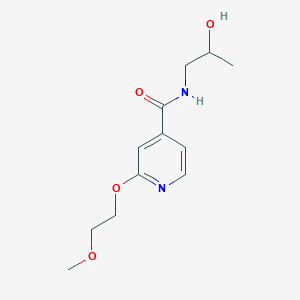
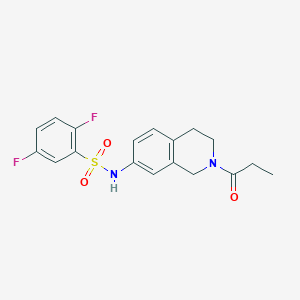
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2596687.png)
